1-(4-Chlorophenyl)butan-2-amine hydrochloride 1-(4-Chlorophenyl)butan-2-amine hydrochloride 4-CAB is an analog of p-chloroamphetamine, a psychoactive compound which shows pronounced toxicity for serotonergic neurons. 4-CAB inhibits the reuptake of serotonin (IC50 = 330 nM) and dopamine (IC50 = 2.3 μM). This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0157911
InChI: InChI=1S/C10H14ClN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H
SMILES: CCC(CC1=CC=C(C=C1)Cl)N.Cl
Molecular Formula: C10H15Cl2N
Molecular Weight: 220.14 g/mol

1-(4-Chlorophenyl)butan-2-amine hydrochloride

CAS No.:

VCID: VC0157911

Molecular Formula: C10H15Cl2N

Molecular Weight: 220.14 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)butan-2-amine hydrochloride -

Description

1-(4-Chlorophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN·HCl. It is primarily used in scientific research, particularly in pharmacology and organic synthesis, due to its potential biological activities and interactions with various biological systems. This compound belongs to the class of amines and features a chlorophenyl group attached to a butanamine structure, making it a derivative of phenethylamines, which are known for their psychoactive properties.

Synthesis and Purification

The synthesis of 1-(4-Chlorophenyl)butan-2-amine hydrochloride involves several key steps, typically carried out under controlled conditions to optimize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Mechanism of Action

The mechanism of action for this compound primarily involves its interaction with neurotransmitter systems in the brain. It is hypothesized that it may inhibit the reuptake of serotonin and dopamine by binding to their respective transporters (SERT and DAT), leading to increased levels of these neurotransmitters in the synaptic cleft. This action could potentially enhance neurotransmission and influence mood and behavior.

Applications in Research

1-(4-Chlorophenyl)butan-2-amine hydrochloride has several applications in scientific research, particularly in studies related to pharmacology and organic synthesis. Its potential biological activities make it a valuable compound for investigating interactions with various biological systems.

Safety and Handling

When handling 1-(4-Chlorophenyl)butan-2-amine hydrochloride, it is essential to wear protective gear, including gloves, safety glasses, and a mask, to avoid skin contact. Waste disposal should be handled according to standard laboratory protocols .

Product Name 1-(4-Chlorophenyl)butan-2-amine hydrochloride
Molecular Formula C10H15Cl2N
Molecular Weight 220.14 g/mol
IUPAC Name 1-(4-chlorophenyl)butan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H14ClN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H
Standard InChIKey ONHHOFHHYPUSFX-UHFFFAOYSA-N
SMILES CCC(CC1=CC=C(C=C1)Cl)N.Cl
Canonical SMILES CCC(CC1=CC=C(C=C1)Cl)N.Cl
Synonyms AEPCA;4-Chlorophenylisobutylamine;4-chloro-α-Ethylphenethylamine
Reference 1.Johnson, M.P.,Huang, X.M.,Oberlender, R., et al. Behavioral, biochemical and neurotoxicological actions of the alpha-ethyl homologue of p-chloroamphetamine. European Journal of Pharmacology 191, 1-10 (1990).
PubChem Compound 54593819
Last Modified Aug 15 2023

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